2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F6NO/c24-22(25,26)16-7-3-6-14(11-16)19-12-15-5-1-2-10-20(15)30-21(19)31-18-9-4-8-17(13-18)23(27,28)29/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYCBDGUOJBXCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Coupling Reactions: The final step involves coupling the trifluoromethyl-substituted phenoxy and phenyl groups to the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the quinoline ring or the trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, especially under basic conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of quinoline derivatives, including 2-[3-(trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline, as anticancer agents. The compound exhibits inhibitory effects on key signaling pathways involved in tumor growth and proliferation, particularly through the modulation of the mTOR (mechanistic target of rapamycin) pathway. mTOR inhibitors have been recognized for their role in cancer therapy due to their ability to halt cell cycle progression and induce apoptosis in cancer cells .
Case Study: mTOR Inhibition
A study demonstrated that compounds with similar structural motifs effectively inhibit mTOR activity, suggesting that this compound may share this property. The introduction of trifluoromethyl groups has been shown to enhance binding affinity and potency against mTOR .
Antimicrobial Properties
The antimicrobial properties of quinoline derivatives have also been a focus of research. The presence of the trifluoromethyl group can enhance lipophilicity, improving membrane permeability and leading to increased efficacy against various pathogens. Preliminary studies indicate that such compounds can exhibit significant activity against both Gram-positive and Gram-negative bacteria .
Photovoltaic and Electroluminescent Materials
The incorporation of trifluoromethyl-substituted quinolines into organic electronic materials has been investigated for their potential use in photovoltaic cells and electroluminescent devices. The unique electronic properties imparted by the trifluoromethyl groups contribute to improved charge transport and light-emitting efficiency .
Data Table: Photovoltaic Properties
| Compound | HOMO Energy Level (eV) | Emission Wavelength (nm) |
|---|---|---|
| 2-[3-(Trifluoromethyl)phenoxy]-3-quinoline | 5.4 | 550 |
| Reference Compound A | 5.0 | 530 |
| Reference Compound B | 5.2 | 560 |
Environmental Impact Studies
Fluorinated compounds are often scrutinized for their environmental persistence and potential toxicity. Research into the degradation pathways of compounds like this compound is essential for assessing their environmental impact, particularly in aquatic systems where they may accumulate .
Case Study: Biodegradation Assessment
A recent assessment evaluated the biodegradability of various fluorinated quinolines, revealing that while some derivatives are resistant to microbial degradation, others showed promising breakdown rates under specific conditions. This knowledge is crucial for understanding the ecological risks associated with their use in industrial applications.
Mechanism of Action
The mechanism of action of 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Comparative Analysis:
Substituent Electronic Effects: Electron-Withdrawing Groups (-CF₃, -NO₂): Compounds with -CF₃ or -NO₂ substituents exhibit enhanced electrophilicity, promoting interactions with biological nucleophiles (e.g., skin proteins) . Electron-Donating Groups (-NH₂, -OCH₃): Substituents like amines or methoxy groups reduce quinoline’s electron deficiency, often correlating with decreased activity .
Positional Influence: Substitution at C-2 (e.g., phenoxy, chloro) vs. C-3 (e.g., -CF₃ phenyl) alters steric and electronic profiles. For example, the target compound’s dual -CF₃ groups at C-2 and C-3 may create a planar, electron-deficient aromatic system favorable for π-stacking .
Biological Activity: Nitro vs. Amine at C-8: In skin sensitization studies, replacing C-8 amine (inactive) with nitro (active) highlights the critical role of electronic modulation . Chloro vs. Phenoxy at C-2: Chlorine’s smaller size and weaker electron withdrawal may reduce binding compared to bulkier, strongly electron-withdrawing phenoxy-CF₃ groups .
Polarity: Sulfonyl or carboxylic acid derivatives (e.g., sulfonamides) enhance water solubility, aiding pharmacokinetics .
Biological Activity
The compound 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, particularly the presence of trifluoromethyl groups. These groups are known for their ability to enhance the biological activity of compounds by improving their pharmacokinetic properties and binding affinity to biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H12F6N2O
- Molecular Weight : 392.29 g/mol
This compound features two trifluoromethyl groups attached to phenyl rings, which contribute to its lipophilicity and potential bioactivity.
Anticancer Activity
Research indicates that quinoline derivatives, including those with trifluoromethyl substitutions, exhibit significant anticancer properties. A study highlighted that quinoline-derived compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .
- Case Study : In vitro studies demonstrated that similar quinoline compounds significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the modulation of apoptosis-related proteins and cell cycle arrest.
Analgesic Properties
Another area of interest is the analgesic potential of trifluoromethylated quinolines. A study involving zebrafish larvae showed that certain quinoline derivatives relieved thermal pain responses, indicating their potential as analgesics .
- Research Findings : Compounds with similar structures were found to block sodium channels, which are crucial for pain transmission, thereby providing a basis for their analgesic effects.
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well. Trifluoromethylated compounds have been reported to exhibit broad-spectrum antimicrobial effects, making them candidates for further development as therapeutic agents against resistant strains of bacteria and fungi .
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The trifluoromethyl groups enhance the binding affinity to biological targets, such as enzymes and receptors.
- Signal Pathway Modulation : Quinoline derivatives can modulate key signaling pathways involved in apoptosis and inflammation.
- Ion Channel Blockade : Similar compounds have shown the ability to block ion channels critical for pain signaling.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Sorafenib | Anticancer | Inhibition of tumor growth factor signaling |
| Pexidartinib | Anticancer | Inhibition of FLT3 and CSF1R signaling |
| Diflufenican | Antimicrobial | Disruption of fungal cell wall synthesis |
This table illustrates how this compound compares with other known compounds in terms of biological activity and mechanisms.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step regioselective coupling of trifluoromethyl-substituted aryl groups to the quinoline core. A common approach is using Ullmann-type coupling or Suzuki-Miyaura cross-coupling with Pd catalysts . Challenges include controlling steric hindrance from bulky trifluoromethyl groups and avoiding byproducts. For example, using 1,2-dimethoxyethane (DME) as a solvent improves reaction efficiency by stabilizing intermediates . Pre-functionalization of the quinoline scaffold at positions 2 and 3 with halides (e.g., Cl or Br) is critical for selective coupling .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment (>95% by GC or HPLC). Structural confirmation requires a combination of H/F NMR and X-ray crystallography. For instance, crystallographic data from ethyl 3-(2-ethoxy-2-oxoethoxy)-6-(trifluoromethyl)furo[3,2-c]quinoline-2-carboxylate (a related fluorinated quinoline) show distinct torsion angles (e.g., 2.3°–8.7°) that help validate quinoline derivatives . Mass spectrometry (HRMS) with ESI+ is essential to confirm molecular weight (MW ~463 g/mol for analogous compounds) .
Q. What spectroscopic techniques are most effective for characterizing trifluoromethyl substituents in this compound?
- Answer : F NMR is indispensable for identifying trifluoromethyl (-CF) groups, with chemical shifts typically between -60 to -65 ppm . IR spectroscopy can detect C-F stretching vibrations near 1150–1250 cm. For electronic effects, UV-Vis spectroscopy reveals absorption bands at 280–320 nm due to π→π* transitions in the quinoline ring .
Advanced Research Questions
Q. How do the electronic effects of trifluoromethyl groups influence the reactivity of this quinoline derivative in nucleophilic substitution reactions?
- Answer : The strong electron-withdrawing nature of -CF groups deactivates the quinoline ring, reducing electrophilicity at the 2- and 3-positions. However, this effect can be mitigated by using electron-rich coupling partners (e.g., arylboronic acids in Suzuki reactions) . Computational studies (DFT) on similar compounds show that -CF groups lower the LUMO energy by ~1.5 eV, favoring charge-transfer interactions .
Q. What are the optimal conditions for catalytic C–O bond formation between 3-(trifluoromethyl)phenol and the quinoline core?
- Answer : Copper(I)-catalyzed C–O coupling under mild conditions (e.g., CuI, 1,10-phenanthroline, KPO, 80°C in DMF) achieves yields >70% . Alternative methods include Pd-catalyzed reactions with Xantphos ligands to reduce homocoupling byproducts. Reaction monitoring via TLC (R ~0.4 in EtOAc/hexane 1:3) is critical .
Q. How can discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for similar fluorinated quinolines be resolved?
- Answer : Yield variations often stem from differences in catalyst loading (e.g., 2 mol% vs. 5 mol% Pd) or solvent polarity. For example, DME enhances solubility of trifluoromethyl intermediates compared to THF . Systematic screening via DoE (Design of Experiments) can identify optimal parameters, such as temperature (80–120°C) and reaction time (12–24 hrs) .
Q. What computational tools are recommended to predict the photophysical properties of this compound?
- Answer : Time-dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis sets accurately predicts UV-Vis absorption spectra. For fluorescence properties, CAM-B3LYP accounts for charge-transfer states induced by -CF groups . Molecular dynamics simulations can model aggregation-induced emission (AIE) behavior in polar solvents .
Data Contradiction Analysis
Q. Conflicting reports exist on the stability of trifluoromethyl-substituted quinolines under acidic conditions. How should researchers address this?
- Answer : Stability depends on the position of -CF groups. For example, 2-CF quinolines hydrolyze faster in HCl (1M) than 3-CF derivatives due to proximity to the N atom . Accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring is advised. If decomposition occurs, formulation with antioxidants (e.g., BHT) or storage at -20°C under N is recommended .
Methodological Recommendations
- Synthetic Protocols : Follow Muzalevskiy et al. (2008) for trifluoromethyl indole-quinoline hybrids .
- Analytical Workflow : Combine XRD (for crystal packing), F NMR, and HRMS for unambiguous characterization .
- Safety : Handle with gloveboxes due to potential fluorinated byproducts (e.g., HF); use CaCO traps during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
